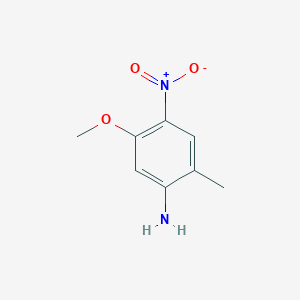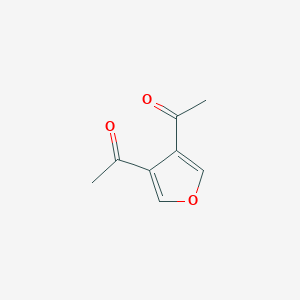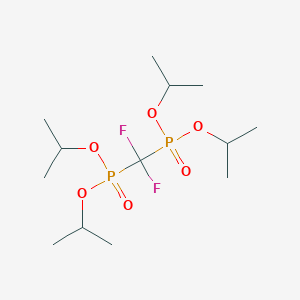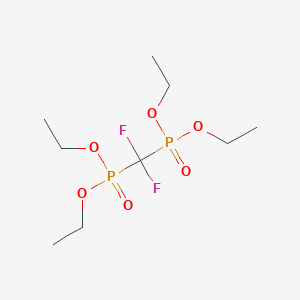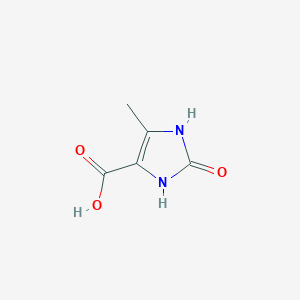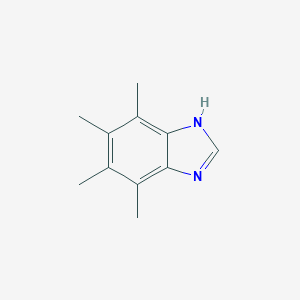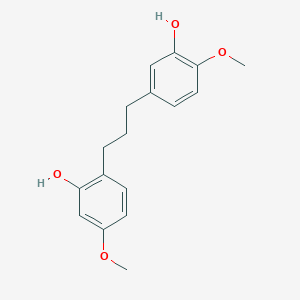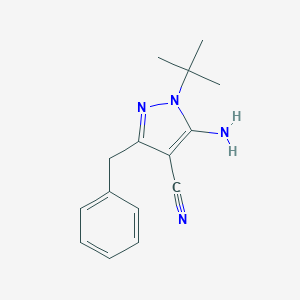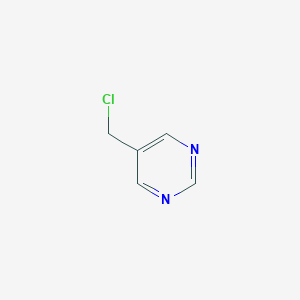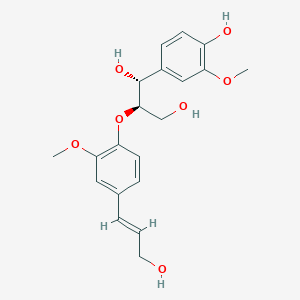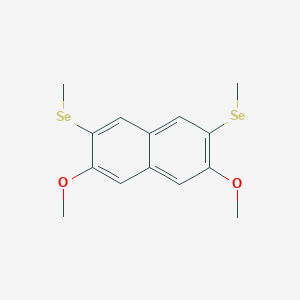
2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene
Overview
Description
2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene: is an organoselenium compound characterized by the presence of two methoxy groups and two methylseleno groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:
Reaction Efficiency: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as recrystallization or chromatography to obtain high-purity product.
Safety: Ensuring safe handling of selenium compounds and other reagents.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methylseleno groups can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylseleno groups using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Selenoxides, selenones.
Reduction: Naphthalene derivatives without methylseleno groups.
Substitution: Naphthalene derivatives with different substituents replacing methoxy groups.
Scientific Research Applications
2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organoselenium compounds.
Materials Science:
Biological Studies: Investigated for its potential biological activity, including antioxidant properties and enzyme inhibition.
Medicinal Chemistry: Explored for its potential therapeutic effects, particularly in the context of selenium-containing drugs.
Mechanism of Action
The mechanism of action of 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene involves its interaction with molecular targets and pathways, such as:
Antioxidant Activity: The compound may act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Cell Signaling Pathways: The compound may influence cell signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxy-3,6-dichloro-naphthalene: Similar structure but with chlorine atoms instead of methylseleno groups.
2,7-Dimethoxy-3,6-dimethyl-naphthalene: Similar structure but with methyl groups instead of methylseleno groups.
2,7-Dimethoxy-3,6-diphenyl-naphthalene: Similar structure but with phenyl groups instead of methylseleno groups.
Uniqueness
2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene is unique due to the presence of methylseleno groups, which impart distinct chemical properties, such as enhanced reactivity and potential biological activity, compared to similar compounds with different substituents.
Properties
IUPAC Name |
2,7-dimethoxy-3,6-bis(methylselanyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2Se2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAHNAYDJCBDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1[Se]C)[Se]C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543090 | |
| Record name | 2,7-Dimethoxy-3,6-bis(methylselanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105405-00-3 | |
| Record name | 2,7-Dimethoxy-3,6-bis(methylselanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


